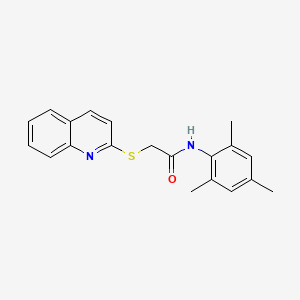![molecular formula C19H22N2OS B5847546 3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5847546.png)
3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes and mechanisms.
Mechanism of Action
The mechanism of action of 3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways and cellular processes. For example, it has been shown to inhibit the activity of certain enzymes and transcription factors, which play important roles in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one are complex and varied. This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It also has anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have anti-microbial effects against a wide range of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one in lab experiments is its versatility. This compound can be used to study a wide range of biological processes and mechanisms, making it a valuable tool for researchers. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one. One potential area of study is the development of new synthetic methods for producing this compound, which could improve the yield and purity of the final product. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as medicine and biotechnology. Finally, more studies are needed to explore the potential advantages and limitations of using 3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one in different experimental settings.
Synthesis Methods
The synthesis of 3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one involves several steps, including the reaction of 2-aminobenzoic acid with cyclohexanone to form a spiro intermediate, which is then treated with methylthioacetic acid to yield the final product. The synthesis method has been optimized over the years to improve the yield and purity of the compound, making it more accessible for scientific research.
Scientific Research Applications
3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been used as a tool for studying various biological processes, such as apoptosis, cell cycle regulation, and signal transduction pathways.
properties
IUPAC Name |
3-methyl-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-21-17(22)15-16(20-18(21)23-2)14-9-5-4-8-13(14)12-19(15)10-6-3-7-11-19/h4-5,8-9H,3,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDBDFMEORJGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5847465.png)

![N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5847480.png)



![3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5847503.png)
![N-(2-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5847505.png)



![N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5847552.png)

